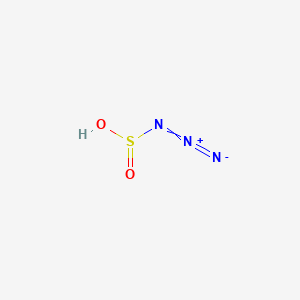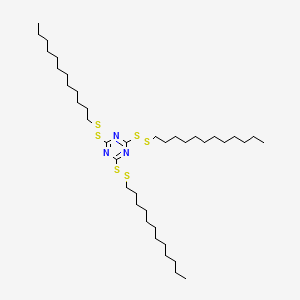
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine: is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three dodecyldisulfanyl groups attached to the triazine ring, making it a unique and interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with dodecylthiol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dodecyldisulfanyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The dodecyldisulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dodecyldisulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
Chemistry: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique structure and reactivity may lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to modify surfaces and interfaces makes it valuable in material science.
作用机制
The mechanism of action of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is primarily based on its ability to undergo various chemical reactions. The dodecyldisulfanyl groups can interact with different molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, including catalysis, surface modification, and drug development.
Molecular Targets and Pathways:
Catalysis: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Surface Modification: The dodecyldisulfanyl groups can interact with surfaces, leading to the formation of self-assembled monolayers.
Drug Development:
相似化合物的比较
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in spectrophotometric determination of metals.
2,4,6-Tris(trifluoromethyl)phenyl: Used in photochemical reactions and known for its unique electronic properties.
Uniqueness: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine stands out due to the presence of long alkyl chains (dodecyldisulfanyl groups), which impart unique physical and chemical properties
属性
CAS 编号 |
86906-93-6 |
|---|---|
分子式 |
C39H75N3S6 |
分子量 |
778.4 g/mol |
IUPAC 名称 |
2,4,6-tris(dodecyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H75N3S6/c1-4-7-10-13-16-19-22-25-28-31-34-43-46-37-40-38(47-44-35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)48-45-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI 键 |
AFDXHQPCQOERGN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)SSCCCCCCCCCCCC)SSCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


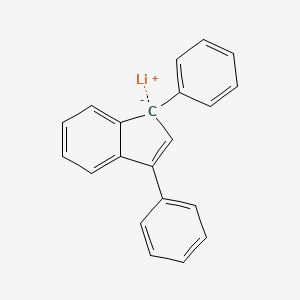
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
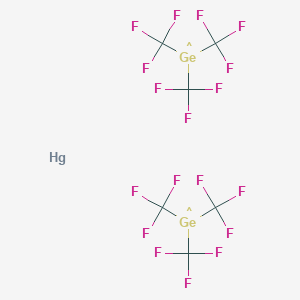
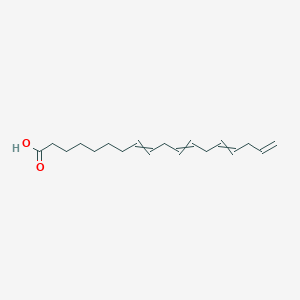
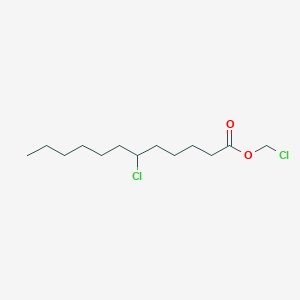
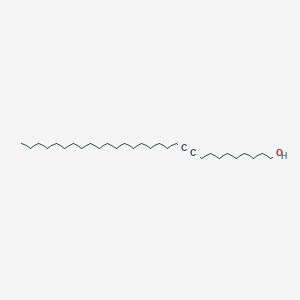

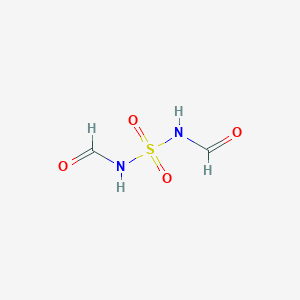
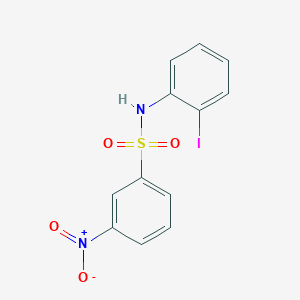
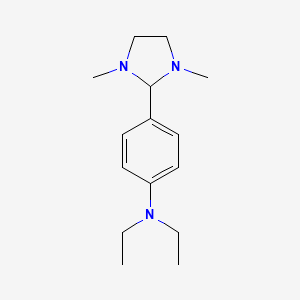
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
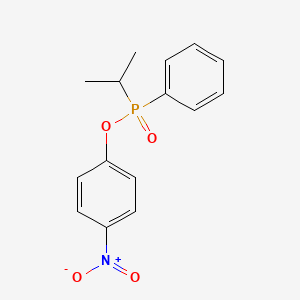
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
